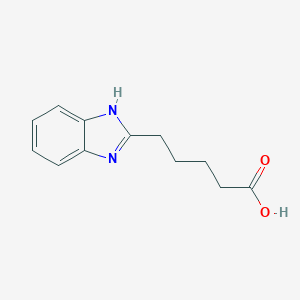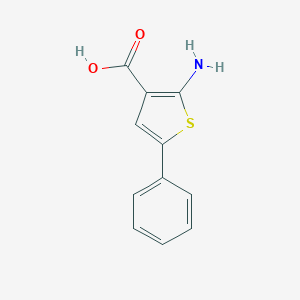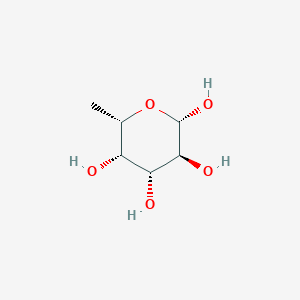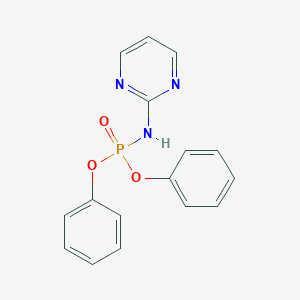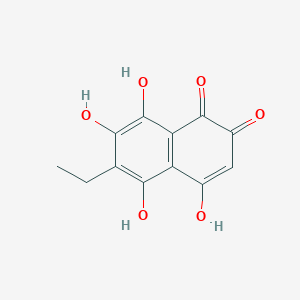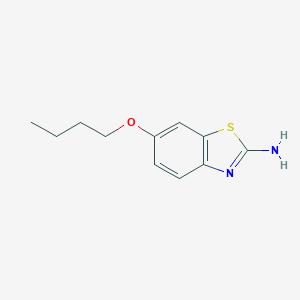![molecular formula C18H14O B079883 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 13304-07-9](/img/structure/B79883.png)
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one, also known as tropone, is a cyclic ketone with a unique structure that has been the subject of significant scientific research. Tropone has a bicyclic structure, with a seven-membered ring containing a ketone group and a double bond. This compound has been studied for its potential applications in organic synthesis, as well as for its biological activity.
Wirkmechanismus
The mechanism of action of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form adducts. Tropone has been shown to undergo reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
Tropone has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Tropone has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is that it is readily available and relatively easy to synthesize. It is also a versatile building block for organic synthesis, making it useful in a wide range of applications. However, 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be difficult to handle due to its high reactivity and tendency to polymerize. It is also highly volatile and has a strong odor, which can make it unpleasant to work with.
Zukünftige Richtungen
There are several potential future directions for research on 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. One area of interest is the development of new synthetic methods for the production of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its derivatives. Another area of research is the investigation of the biological activity of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its potential as a therapeutic agent. There is also potential for the use of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the properties and potential applications of this unique compound.
Synthesemethoden
The synthesis of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be achieved through several methods, including the oxidation of cycloheptatriene and the dehydration of 2-hydroxycycloheptanone. One of the most commonly used methods involves the reaction of 2,4-pentanedione with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in good yields and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
Tropone has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of compounds, including natural products and pharmaceuticals. Tropone can also be used as a dienophile in Diels-Alder reactions, which are a powerful tool for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
13304-07-9 |
|---|---|
Produktname |
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one |
Molekularformel |
C18H14O |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H |
InChI-Schlüssel |
GMFRYGQSVPUWOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



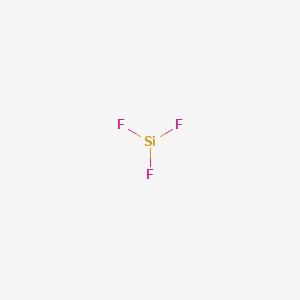
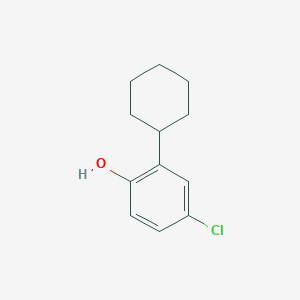
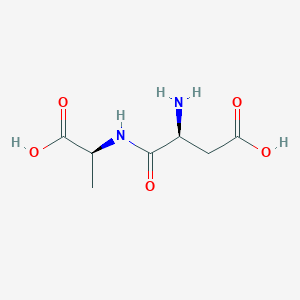
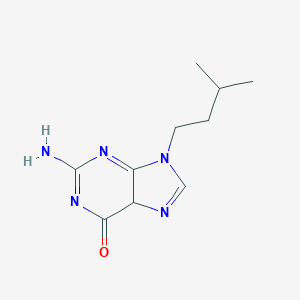
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
